N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
This compound features a 1,6-dihydropyridazine core substituted with a methoxy group at position 4, a phenyl group at position 1, and a carboxamide-linked benzo[d]thiazol-2-yl moiety at position 2. The benzo[d]thiazole group is a bicyclic aromatic system known for enhancing binding affinity in medicinal chemistry, while the methoxy group may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-26-14-11-16(24)23(12-7-3-2-4-8-12)22-17(14)18(25)21-19-20-13-9-5-6-10-15(13)27-19/h2-11H,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZUOHNSKSFIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of o-aminothiophenol with an appropriate aldehyde in the presence of a catalyst such as piperidine.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized via a cyclization reaction involving hydrazine derivatives and diketones.
Chemical Reactions Analysis
N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. For example, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs sharing partial structural motifs (e.g., carboxamide linkages, heterocyclic cores). Key differences in substituents and their hypothesized impacts are discussed.
Structural and Functional Group Analysis
Table 1: Structural Comparison of Target Compound and Analogs
Key Differences and Implications
Core Heterocycle Variation The target’s 1,6-dihydropyridazine core (partially unsaturated) contrasts with the fully saturated thiourea (6423-79-6) and fused pyrido-pyrimidine (620110-71-6).
Substituent Effects Benzo[d]thiazole vs. Benzothiazole: The target’s benzo[d]thiazole (with a fused benzene ring) may exhibit stronger π-π stacking than the simpler benzothiazole in 6423-79-6. Methoxy Group: The 4-OCH₃ in the target could enhance solubility compared to the methyl groups in 369404-26-2 and 848739-94-6. Carboxamide vs.
Pharmacophore Diversity The pyrido-pyrimidine enamide (620110-71-6) introduces a conjugated system absent in the target, which might influence UV absorption or redox properties. The phthalazinone (848739-94-6) contains a ketone, offering a polar site for hydration or catalysis .
Research Findings and Hypotheses
- Target vs. 369404-26-2: The benzo[d]thiazole in the target likely improves target selectivity over the dimethylphenyl group in 369404-26-2, which may exhibit non-specific hydrophobic interactions.
- Target vs. 6423-79-6 : The carboxamide linkage (target) is less prone to hydrolysis than the thiourea (6423-79-6), suggesting better metabolic stability.
- Target vs.
- Target vs. 620110-71-6: The absence of a cyano group in the target may reduce cytotoxicity risks associated with nitrile metabolism .
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, focusing on its antimicrobial, anticancer, and antiviral properties.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound features a benzothiazole moiety linked to a pyridazine core, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of derivatives related to benzothiazole compounds. For instance, a series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives demonstrated significant inhibitory activity against MERS-CoV, with IC50 values as low as 0.09 µM for the most potent compounds . Although specific data on this compound is limited, its structural similarities suggest it may exhibit comparable antiviral properties.
Antimicrobial Activity
The antimicrobial efficacy of related benzothiazole derivatives has been evaluated against various bacterial strains. For example, compounds with similar frameworks have shown significant inhibition against Staphylococcus aureus and Bacillus subtilis, with IC50 values ranging from 0.5 µg/mL for potent inhibitors . While specific data for this compound is not explicitly documented, the presence of the benzothiazole moiety suggests potential antimicrobial activity.
Anticancer Activity
The anticancer properties of benzothiazole derivatives are well-documented. Studies indicate that these compounds can induce cytotoxic effects on various cancer cell lines by influencing pathways related to apoptosis and cell proliferation. For instance, some derivatives have been shown to modulate the release of pro-inflammatory cytokines like IL-6 and TNF-alpha in cancer cells . The specific activity of this compound in cancer models remains to be fully explored but may follow similar trends.
Structure–Activity Relationship (SAR)
The SAR studies of benzothiazole derivatives indicate that modifications on the benzothiazole ring and the pyridazine core significantly influence biological activity. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Introduction of electron-withdrawing groups | Increased antiviral potency |
| Substitution on the phenyl ring | Variable impact on cytotoxicity |
| Presence of methoxy group | Potential enhancement of solubility and bioavailability |
These findings suggest that careful modification of the N-(benzo[d]thiazol-2-yl)-4-methoxy group can lead to enhanced biological activity.
Case Studies
In one notable case study involving similar compounds, researchers synthesized a series of benzothiazole-based derivatives and evaluated their antibacterial activities. The study revealed that certain substitutions led to significant antibacterial effects against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing efficacy .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis of dihydropyridazine-benzothiazole hybrids typically involves multi-step reactions. Key steps include:
- Core heterocycle formation : Condensation of substituted benzothiazole-2-amines with activated pyridazine intermediates under reflux conditions in solvents like ethanol or THF .
- Functional group introduction : Methoxy and phenyl groups are introduced via nucleophilic substitution or coupling reactions. Temperature (e.g., 170–210°C) and pH control are critical to avoid side products .
- Purification : Recrystallization (e.g., using ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >90% purity . Optimization: Reaction monitoring via TLC and adjusting solvent polarity (e.g., DMF for solubility) improves yields .
Q. Which analytical techniques are recommended for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dihydropyridazine C=O at ~170 ppm) and confirms substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% target compound) .
Advanced Research Questions
Q. How can computational methods enhance synthesis or reactivity prediction?
- Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for key steps like cyclization .
- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., acetonitrile vs. THF) to stabilize intermediates .
- Docking studies : Molecular dynamics simulations identify potential biological targets (e.g., kinase inhibition) by analyzing ligand-receptor interactions .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data?
- Multi-technique validation : Cross-verify NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Dose-response assays : Reproduce bioactivity (e.g., IC₅₀ values) under standardized conditions (e.g., pH 7.4, 37°C) to account for experimental variability .
- Isotopic labeling : Use ¹⁵N/¹³C-labeled analogs to trace metabolic pathways and confirm stability in biological matrices .
Q. How do structural modifications (e.g., fluorination) impact pharmacological profiles?
- Electron-withdrawing groups : Fluorine at the benzothiazole 6-position enhances metabolic stability (t₁/₂ increased by ~30%) and target affinity (e.g., COX-2 inhibition) .
- Methoxy vs. phenoxy : Methoxy groups improve solubility (LogP reduced by 0.5 units), while phenoxy substituents enhance membrane permeability (Papp > 1 × 10⁻⁶ cm/s) .
- Comparative SAR : Analog libraries (e.g., chloro, methyl derivatives) screened via high-throughput assays reveal substituent effects on cytotoxicity (e.g., IC₅₀ shifts from 2 µM to 10 µM) .
Methodological Considerations
Q. What experimental designs minimize resource use while maximizing data quality?
- Factorial design : Taguchi or Box-Behnken models optimize multi-variable systems (e.g., temperature, catalyst loading) with <20 experiments .
- DoE in bioassays : Response surface methodology (RSM) identifies synergistic effects of concentration and incubation time on activity .
Q. How is stability assessed under varying storage or biological conditions?
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C) for 1–4 weeks. Monitor degradation via LC-MS .
- Plasma stability : Incubate with human plasma (37°C, 24 hrs); quantify remaining compound using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
